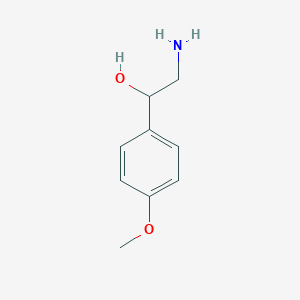

2-Amino-1-(4-methoxyphenyl)ethanol

Description

Properties

IUPAC Name |

2-amino-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEPONWCAMNCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902584 | |

| Record name | NoName_3107 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55275-61-1 | |

| Record name | α-(Aminomethyl)-4-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55275-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Aminomethyl)-4-methoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055275611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-(aminomethyl)-4-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective Synthesis of (R)-2-Amino-1-(4-methoxyphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary enantioselective synthetic routes to (R)-2-Amino-1-(4-methoxyphenyl)ethanol, a chiral building block of significant interest in pharmaceutical development. The document details key methodologies, presents comparative quantitative data, and provides experimental protocols for the most effective strategies.

Introduction

(R)-2-Amino-1-(4-methoxyphenyl)ethanol is a valuable chiral intermediate used in the synthesis of various biologically active molecules. Its stereospecific construction is a critical aspect of ensuring the desired pharmacological profile of the final active pharmaceutical ingredient (API). This guide explores two prominent and effective methods for its enantioselective synthesis: Asymmetric Transfer Hydrogenation (ATH) of the corresponding α-amino ketone and the Corey-Bakshi-Shibata (CBS) reduction of the same precursor. Additionally, a biocatalytic approach is presented as a green and highly selective alternative.

Key Synthetic Strategies

The most common and effective strategies for the enantioselective synthesis of (R)-2-Amino-1-(4-methoxyphenyl)ethanol begin with the prochiral precursor, 2-amino-1-(4-methoxyphenyl)ethanone. The enantioselectivity is then introduced through a stereoselective reduction of the ketone functionality.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of ketones. This method typically employs a ruthenium catalyst complexed with a chiral diamine ligand. For the synthesis of the (R)-enantiomer of the target molecule, a catalyst system comprising a ruthenium precursor and a chiral ligand such as (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) is commonly utilized. The hydrogen source is often a mixture of formic acid and triethylamine.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable method for the enantioselective reduction of prochiral ketones. This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF. The stereochemical outcome is highly predictable and depends on the chirality of the oxazaborolidine catalyst. For the synthesis of the (R)-alcohol, the (R)-CBS catalyst is employed.

Biocatalytic Reduction

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that can catalyze the enantioselective reduction of ketones with high yields and exceptional enantiomeric excess. These reactions are typically performed in aqueous media under mild conditions and utilize a cofactor such as NADPH, which is regenerated in situ.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic strategies, allowing for a direct comparison of their efficiencies.

Table 1: Asymmetric Transfer Hydrogenation of 2-Amino-1-(4-methoxyphenyl)ethanone

| Catalyst System | Hydrogen Source | Solvent | Yield (%) | e.e. (%) |

| [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | HCOOH/Et₃N | CH₂Cl₂ | >95 | >98 |

| RuCl(p-cymene)[(R,R)-TsDPEN] | i-PrOH / Base | i-PrOH | 93 | 95 |

Table 2: Corey-Bakshi-Shibata (CBS) Reduction of 2-Amino-1-(4-methoxyphenyl)ethanone

| Catalyst | Borane Source | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |

| (R)-Me-CBS | BH₃·SMe₂ | THF | -20 to 0 | ~90 | >95 |

| (R)-Bu-CBS | BH₃·THF | THF | -20 to 0 | ~88 | >97 |

Table 3: Biocatalytic Reduction of 2-Amino-1-(4-methoxyphenyl)ethanone

| Enzyme Type | Cofactor Regeneration | Solvent | pH | Yield (%) | e.e. (%) |

| Ketoreductase (KRED) | Glucose/Glucose Dehydrogenase | Buffer/Co-solvent | 7.0 | >99 | >99 |

| Alcohol Dehydrogenase (ADH) | Isopropanol | Buffer/i-PrOH | 7.5 | >98 | >99 |

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation

To a solution of 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane is added a pre-formed solution of the ruthenium catalyst, for instance, [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq). A 5:2 mixture of formic acid and triethylamine (5 eq) is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by TLC or HPLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (R)-2-Amino-1-(4-methoxyphenyl)ethanol.

General Procedure for Corey-Bakshi-Shibata (CBS) Reduction

To a solution of the (R)-CBS catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere is added borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.0 eq) at 0 °C. The mixture is stirred for 10 minutes, and then a solution of 2-amino-1-(4-methoxyphenyl)ethanone (1.0 eq) in anhydrous THF is added dropwise at -20 °C. The reaction mixture is stirred at this temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is stirred for 30 minutes at room temperature, and the organic solvent is removed under reduced pressure. The aqueous residue is basified with 1 M NaOH and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography.

General Procedure for Biocatalytic Reduction

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), 2-amino-1-(4-methoxyphenyl)ethanone (1.0 eq) is suspended. To this suspension, a ketoreductase or alcohol dehydrogenase, NADP⁺ (or NAD⁺), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC. Upon completion, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-2-Amino-1-(4-methoxyphenyl)ethanol.

Visualizations

Caption: Asymmetric Transfer Hydrogenation Workflow.

Caption: Corey-Bakshi-Shibata Reduction Workflow.

Chiral Synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol from L-Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed enzymatic pathway for the chiral synthesis of (R)-2-Amino-1-(4-methoxyphenyl)ethanol, a valuable chiral building block in pharmaceutical development. The proposed route adapts a proven multi-enzyme cascade, originally developed for the synthesis of phenylethanolamine from L-phenylalanine, to utilize 4-methoxy-L-phenylalanine as the starting material. This approach offers a potentially sustainable and highly stereoselective method for producing the target molecule.

Synthetic Strategy Overview

The proposed synthesis is a multi-step enzymatic cascade divided into two main stages. The first stage involves the conversion of 4-methoxy-L-phenylalanine to the key intermediate, (R)-1-(4-methoxyphenyl)ethane-1,2-diol. This is achieved through a four-step sequential biocatalytic process. The second stage consists of a one-pot, two-step enzymatic conversion of the diol intermediate into the final product, (R)-2-Amino-1-(4-methoxyphenyl)ethanol, via an oxidation and subsequent reductive amination.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Crystal Structure Analysis of 2-Amino-1-(4-methoxyphenyl)ethanol: A Technical Overview

Disclaimer: Extensive searches of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure analysis for 2-Amino-1-(4-methoxyphenyl)ethanol. The following technical guide is presented as a representative example of a crystal structure analysis for a closely related, structurally simpler parent compound, Phenylethanolamine . The data and experimental protocols detailed below are hypothetical, constructed to illustrate the expected content and format for such an analysis for a research and drug development audience.

Introduction

Phenylethanolamine and its derivatives, such as this compound, are of significant interest in medicinal chemistry and drug development due to their structural similarity to endogenous neurotransmitters. Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is crucial for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and informing solid-state formulation strategies. This guide provides a hypothetical, in-depth look at the crystal structure determination of phenylethanolamine, serving as a template for the analysis of related compounds.

Crystallographic Data

The following tables summarize the hypothetical quantitative data obtained from a single-crystal X-ray diffraction study of phenylethanolamine.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₁₁NO |

| Formula Weight | 137.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.258(2) Å |

| b | 5.874(1) Å |

| c | 12.631(3) Å |

| α | 90° |

| β | 105.32(1)° |

| γ | 90° |

| Volume | 734.9(3) ų |

| Z | 4 |

| Calculated Density | 1.239 g/cm³ |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| Reflections Collected | 5482 |

| Independent Reflections | 1645 [R(int) = 0.028] |

| Refinement | |

| R-factor (R1) | 0.045 |

| Weighted R-factor (wR2) | 0.118 |

| Goodness-of-fit (S) | 1.05 |

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| O1 - C7 | 1.425(2) |

| N1 - C8 | 1.478(3) |

| C1 - C6 | 1.385(3) |

| C7 - C8 | 1.521(3) |

| C1 - C7 | 1.512(2) |

Table 3: Selected Bond Angles

| Atoms | Angle (°) |

| O1 - C7 - C1 | 111.5(2) |

| O1 - C7 - C8 | 108.9(2) |

| N1 - C8 - C7 | 110.2(2) |

| C2 - C1 - C7 | 121.3(2) |

| C6 - C1 - C7 | 118.8(2) |

Table 4: Selected Torsion Angles

| Atoms | Angle (°) |

| C6 - C1 - C7 - O1 | -125.4(2) |

| C2 - C1 - C7 - O1 | 55.8(3) |

| C1 - C7 - C8 - N1 | 60.1(2) |

| O1 - C7 - C8 - N1 | -178.7(2) |

Experimental Protocols

A detailed methodology for the hypothetical crystal structure determination of phenylethanolamine is provided below.

Synthesis and Crystallization

Phenylethanolamine was synthesized via the reduction of 2-aminoacetophenone. The crude product was purified by column chromatography. Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of phenylethanolamine in a 1:1 mixture of ethanol and water at room temperature.

X-ray Data Collection

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector, using graphite-monochromated Mo Kα radiation. The data were collected using a series of ω and φ scans.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of a small molecule like phenylethanolamine.

Caption: Workflow for small molecule crystal structure analysis.

This guide, while based on a hypothetical data set for phenylethanolamine, provides a comprehensive template for the in-depth technical reporting required by researchers, scientists, and drug development professionals in the field of crystallography.

Spectroscopic Characterization of 2-Amino-1-(4-methoxyphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-1-(4-methoxyphenyl)ethanol. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data based on the analysis of its functional groups and structural analogs. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this compound. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, identification, and quality control of this compound and related compounds in a drug development context.

Introduction

This compound is a chemical compound of interest in pharmaceutical research due to its structural relation to known biologically active molecules. As with any compound intended for potential therapeutic use, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this analytical process, providing detailed information about the molecular structure and composition. This guide outlines the expected spectroscopic profile of this compound using ¹H NMR, ¹³C NMR, IR, and MS, and provides standardized methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges, characteristic infrared absorption frequencies, and known mass spectrometry fragmentation patterns of analogous structures and constituent functional groups.[1][2][3][4][5][6][7][8][9][10][11][12]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Notes |

| Aromatic (ortho to -OCH₃) | 6.8 - 7.0 | Doublet | 2H | |

| Aromatic (meta to -OCH₃) | 7.2 - 7.4 | Doublet | 2H | |

| Methine (-CHOH) | 4.6 - 4.9 | Triplet or Doublet of Doublets | 1H | Coupling to protons on adjacent carbon. |

| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet | 3H | |

| Methylene (-CH₂NH₂) | 2.8 - 3.2 | Multiplet | 2H | Diastereotopic protons may exhibit complex splitting. |

| Hydroxyl (-OH) & Amine (-NH₂) | 1.5 - 3.5 | Broad Singlet | 3H | Chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Quaternary Aromatic (C-OCH₃) | 158 - 160 | |

| Quaternary Aromatic (C-CHOH) | 130 - 135 | |

| Aromatic CH (meta to -OCH₃) | 127 - 129 | |

| Aromatic CH (ortho to -OCH₃) | 113 - 115 | |

| Methine (-CHOH) | 70 - 75 | |

| Methoxy (-OCH₃) | 55 - 56 | |

| Methylene (-CH₂NH₂) | 45 - 50 |

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Indicative of hydrogen bonding.[13][14][15] |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium | Two bands may be observed.[14][15][16] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium | |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong | Asymmetric stretch. |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong | |

| N-H Bend (Primary Amine) | 1560 - 1640 | Strong | [16] |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Fragmentation Pathway |

| 167 | [M]⁺ | Molecular Ion |

| 150 | [M-NH₃]⁺ | Loss of ammonia.[17] |

| 137 | [M-CH₂NH₂]⁺ | Benzylic cleavage. |

| 109 | [C₇H₉O]⁺ | Further fragmentation of the p-methoxybenzyl moiety. |

| 77 | [C₆H₅]⁺ | Loss of methoxy group from the aromatic ring. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal peak shape.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute the solution to a final concentration of 1-10 µg/mL.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum.

-

-

Data Processing:

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While awaiting comprehensive published experimental data, the predicted values and detailed methodologies presented herein offer a robust framework for researchers and drug development professionals. The application of these spectroscopic techniques is critical for the unambiguous identification, structural verification, and purity assessment of this and other related compounds, ensuring the integrity and quality of materials used in scientific research and pharmaceutical development.

References

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. compoundchem.com [compoundchem.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 17. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]

Physical and chemical properties of 2-Amino-1-(4-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-methoxyphenyl)ethanol is a primary amino alcohol derivative of anethole, a naturally occurring compound found in anise and fennel. Its chemical structure, featuring a chiral center, a primary amine, and a hydroxyl group, makes it a molecule of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and an exploration of its potential biological significance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following tables summarize the key physical and chemical characteristics of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂ | [1][2] |

| Molecular Weight | 167.21 g/mol | [3] |

| CAS Number | 46084-23-5 | [1][2] |

| Appearance | Solid | [3] |

| Boiling Point | 325.4 ± 32.0 °C at 760 mmHg (for 2-amino-2-(4-methoxyphenyl)ethanol) | [3] |

| pKa | 14.49 ± 0.20 (Predicted for 1-(4-methoxyphenyl)ethanol) | [4] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | 25.40 g/L (for (2-Amino-4-methoxyphenyl)methanol) | [5] |

| Methanol | Soluble (inferred) | [5] |

| Ethanol | Soluble (inferred) | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble (inferred) | [5] |

| Chloroform | Soluble (for 4-Methoxybenzyl alcohol) | [5] |

Note: Some physical properties are for structurally related compounds and should be considered as estimates.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of chemical compounds. Below is a summary of expected spectroscopic features for this compound based on its functional groups and data from analogous structures.

Table 3: Spectroscopic Data Summary

| Technique | Key Expected Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of δ 6.8-7.3 ppm. - Methine proton (-CH(OH)-) as a multiplet. - Methylene protons (-CH₂-NH₂) as multiplets. - Methoxy group (-OCH₃) as a singlet around δ 3.8 ppm. - Amine and hydroxyl protons as broad singlets, exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons in the range of δ 114-160 ppm. - Carbon bearing the hydroxyl group (-CH(OH)-) around δ 70-80 ppm. - Carbon bearing the amino group (-CH₂-NH₂) around δ 40-50 ppm. - Methoxy carbon (-OCH₃) around δ 55 ppm. |

| FTIR (cm⁻¹) | - O-H stretch (alcohol): broad band around 3300-3500 cm⁻¹. - N-H stretch (primary amine): two sharp bands around 3300-3400 cm⁻¹. - C-H stretch (aromatic): > 3000 cm⁻¹. - C-H stretch (aliphatic): < 3000 cm⁻¹. - C=C stretch (aromatic): ~1600 and ~1480 cm⁻¹. - C-O stretch (alcohol and ether): 1000-1300 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 167. - Fragmentation pattern may show loss of H₂O (M-18), NH₃ (M-17), and cleavage of the C-C bond between the hydroxyl and amino groups. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding α-aminoketone, 2-amino-1-(4-methoxyphenyl)ethanone.

Reaction Scheme:

References

- 1. This compound | CAS#:46084-23-5 | Chemsrc [chemsrc.com]

- 2. (alphaR)-alpha-(Aminomethyl)-4-methoxybenzenemethanol | C9H13NO2 | CID 1216327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-2-(4-methoxyphenyl)ethanol | 138713-55-0 [sigmaaldrich.com]

- 4. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

The Pharmacological Profile of 2-Amino-1-(4-methoxyphenyl)ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of 2-Amino-1-(4-methoxyphenyl)ethanol derivatives, a class of compounds with known interactions with the adrenergic system. The core structure, a phenylethanolamine scaffold with a para-methoxy substitution, is a key feature in many adrenoceptor ligands. This document details their expected mechanism of action, the experimental protocols used to evaluate their pharmacological activity, and the key signaling pathways they modulate.

While specific quantitative pharmacological data for a wide range of novel this compound derivatives is not extensively available in publicly accessible literature, this guide utilizes data for the well-characterized, structurally related non-selective β-adrenoceptor agonist, Isoproterenol, to provide a relevant pharmacological context and a framework for the evaluation of new chemical entities within this class.

Quantitative Pharmacological Data

The pharmacological activity of a compound is defined by its affinity for its target receptor and its functional effect upon binding. For adrenergic ligands, these are typically quantified by determining the inhibition constant (Kᵢ) from radioligand binding assays and the half-maximal effective or inhibitory concentration (EC₅₀ or IC₅₀) from functional assays.

Table 1: Adrenergic Receptor Binding Affinity of a Representative β-Agonist (Isoproterenol)

| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue/Cell Line |

| Isoproterenol | β₁ | 15.8 | [³H]-CGP12177 | CHO cells |

| Isoproterenol | β₂ | 12.6 | [³H]-CGP12177 | CHO cells |

Note: Data for the representative agonist Isoproterenol is provided for illustrative purposes.

Table 2: Functional Activity of a Representative β-Agonist (Isoproterenol)

| Compound | Assay | Receptor Subtype | EC₅₀ (nM) | Measured Response |

| Isoproterenol | cAMP Accumulation | β₁ | 2.5 | Increased cAMP |

| Isoproterenol | cAMP Accumulation | β₂ | 1.6 | Increased cAMP |

Note: Data for the representative agonist Isoproterenol is provided for illustrative purposes.

Experimental Protocols

The evaluation of the pharmacological profile of this compound derivatives involves a series of in vitro assays to determine their binding affinity and functional activity at adrenergic receptors.

Radioligand Binding Assay (for determining Kᵢ)

This competitive binding assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Cell lines (e.g., CHO or HEK293) stably expressing the human β₁ or β₂-adrenergic receptor are cultured and harvested.

-

Cells are lysed, and the cell membranes are isolated by differential centrifugation.

-

The final membrane pellet is resuspended in an appropriate buffer and the protein concentration is determined.

2. Assay Procedure:

-

In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177 for β-adrenoceptors) and varying concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., propranolol).

-

The reaction is incubated to allow binding to reach equilibrium.

3. Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Accumulation Assay (for determining EC₅₀/IC₅₀)

This functional assay measures the ability of a compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of the second messenger cyclic AMP (cAMP) following receptor activation.

1. Cell Culture and Plating:

-

Cells expressing the target adrenergic receptor are seeded into 96-well plates and grown to a suitable confluency.

2. Assay Procedure:

-

Agonist Mode: Cells are incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound before stimulation with a fixed concentration of a known agonist (e.g., isoproterenol).

3. Detection and Data Analysis:

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

For agonists, the EC₅₀ value is determined by plotting the cAMP concentration against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

For antagonists, the IC₅₀ value is determined by plotting the inhibition of the agonist response against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Activation of β-adrenergic receptors by an agonist, such as a derivative of this compound, initiates a cascade of intracellular events. The primary signaling pathway involves the activation of adenylyl cyclase and the production of cAMP.

Canonical β-Adrenergic Receptor Signaling Pathway

The diagram above illustrates the canonical Gs-protein coupled signaling pathway. An agonist binds to the β-adrenergic receptor, leading to the activation of the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

The experimental workflow for characterizing these compounds follows a logical progression from binding to functional assessment.

Experimental Workflow for Pharmacological Characterization

This workflow begins with the synthesis of the this compound derivatives. These compounds are then subjected to radioligand binding assays to determine their affinity (Kᵢ) for the target adrenergic receptors. Subsequently, their functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) is assessed using assays such as the cAMP accumulation assay. The data from these experiments are then analyzed to determine key pharmacological parameters, which in turn inform structure-activity relationship (SAR) studies to guide the design of new derivatives with improved potency and selectivity.

Adrenergic Receptor Binding Affinity of 2-Amino-1-(4-methoxyphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Adrenergic Receptors

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, primarily norepinephrine and epinephrine.[1] These receptors are integral to the sympathetic nervous system, regulating a myriad of physiological processes, including heart rate, blood pressure, and metabolism.[1] Adrenergic receptors are classified into two main types, α and β, which are further subdivided into several subtypes (α₁, α₂, β₁, β₂, β₃).[2] Each subtype exhibits a unique tissue distribution and couples to distinct intracellular signaling cascades.[2]

-

α₁-Adrenergic Receptors: Primarily coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).[3]

-

α₂-Adrenergic Receptors: Typically coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

-

β-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).[5]

The nuanced understanding of a compound's binding affinity and selectivity for these receptor subtypes is paramount in drug discovery and development for predicting its therapeutic efficacy and potential side effects.

Quantitative Assessment of Binding Affinity

A critical step in characterizing a novel ligand is the quantitative determination of its binding affinity for the target receptor(s). This is typically expressed using the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

While specific experimental data for 2-Amino-1-(4-methoxyphenyl)ethanol is not available, the following tables illustrate the standard format for presenting such findings. Researchers undertaking the characterization of this compound would aim to populate these tables with experimentally derived values.

Table 1: Hypothetical Binding Affinity (Kᵢ) of this compound for α-Adrenergic Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Tissue/Cell Line |

| α₁A | Data not available | [³H]-Prazosin | Rat cerebral cortex |

| α₁B | Data not available | [³H]-Prazosin | Rat liver |

| α₁D | Data not available | [³H]-Prazosin | Rat spleen |

| α₂A | Data not available | [³H]-Rauwolscine | Human platelets |

| α₂B | Data not available | [³H]-Rauwolscine | Rat kidney |

| α₂C | Data not available | [³H]-Rauwolscine | Opossum kidney cells |

Table 2: Hypothetical Binding Affinity (Kᵢ) of this compound for β-Adrenergic Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Tissue/Cell Line |

| β₁ | Data not available | [³H]-Dihydroalprenolol | Rat heart |

| β₂ | Data not available | [³H]-Dihydroalprenolol | Rat lung |

| β₃ | Data not available | [³H]-CGP-12177 | CHO cells expressing human β₃ |

Experimental Protocols

The determination of binding affinity is predominantly achieved through radioligand binding assays. These assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.[6]

Radioligand Competition Binding Assay

This is a widely used method to determine the affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[6]

Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the adrenergic receptor subtype of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate undergoes differential centrifugation to isolate the crude membrane fraction containing the receptors.

-

The final membrane pellet is resuspended in the assay buffer.

-

-

Assay Incubation:

-

A constant concentration of a subtype-selective radioligand (e.g., [³H]-Prazosin for α₁ receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding.

-

A parallel set of incubations containing an excess of a known non-radiolabeled antagonist is used to determine non-specific binding.

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

-

Signaling Pathways and Visualizations

Understanding the downstream signaling pathways activated upon ligand binding is crucial for elucidating the functional consequences of receptor interaction.

α₁-Adrenergic Receptor Signaling Pathway

Activation of α₁-adrenergic receptors by an agonist leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[3] DAG remains in the membrane and activates protein kinase C (PKC), while IP₃ diffuses into the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[3] The increase in intracellular Ca²⁺ and activation of PKC lead to various cellular responses, such as smooth muscle contraction.[3]

Caption: α₁-Adrenergic receptor signaling cascade.

α₂-Adrenergic Receptor Signaling Pathway

Upon agonist binding, α₂-adrenergic receptors couple to the inhibitory G protein, Gi.[4] The α-subunit of the activated Gi protein dissociates and inhibits the enzyme adenylyl cyclase.[4] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] The reduction in cAMP levels results in decreased activation of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of downstream target proteins, leading to cellular responses such as the inhibition of neurotransmitter release.[4]

References

- 1. tandfonline.com [tandfonline.com]

- 2. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Novel signaling pathway through the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

Synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol Hydrochloride (Methoxamine): A Technical Guide

Introduction

2-Amino-1-(4-methoxyphenyl)ethanol hydrochloride, commercially known as Methoxamine hydrochloride, is a sympathomimetic amine that acts as a selective α1-adrenergic receptor agonist. Its primary clinical application is in the treatment of hypotension, particularly during surgery under anesthesia. This technical guide provides an in-depth overview of the synthetic pathways for methoxamine, focusing on detailed experimental protocols, quantitative data, and process visualization. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Synthetic Pathways and Methodologies

The synthesis of methoxamine can be achieved through several routes, most commonly originating from anisole or its derivative, 4-methoxyacetophenone. The key transformations involve the formation of the carbon skeleton, introduction of the amino group, reduction of a carbonyl function, and final salt formation.

Route 1: Synthesis via α-Halo Ketone Intermediate

A prevalent and classical method for synthesizing phenyl-ethanolamine structures like methoxamine involves the preparation of an α-halo ketone from a substituted acetophenone, followed by amination and reduction.

Step 1: Friedel-Crafts Acylation of Anisole

The synthesis typically begins with the Friedel-Crafts acylation of anisole with acetic anhydride or acetyl chloride to produce 4-methoxyacetophenone.[1] This reaction is catalyzed by a Lewis acid, such as aluminum chloride, or heterogeneous catalysts to minimize corrosive waste.[2]

Step 2: α-Bromination of 4-Methoxyacetophenone

The next step involves the selective bromination at the α-carbon of the ketone. This creates a reactive intermediate, α-bromo-4-methoxyacetophenone, which is susceptible to nucleophilic substitution.

Step 3: Amination of α-Bromo-4-methoxyacetophenone

The α-bromo ketone is then reacted with an amine source, such as ammonia or a protected amine like hexamine, to introduce the amino group, yielding 2-amino-1-(4-methoxyphenyl)ethanone.

Step 4: Reduction of the Carbonyl Group

The ketone functionality is subsequently reduced to a secondary alcohol. Catalytic hydrogenation is a highly efficient method for this transformation.[3] Catalysts such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum-based catalysts are commonly employed under hydrogen pressure.[3][4][5] This step forms the racemic this compound.

Step 5: Hydrochloride Salt Formation

Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, leading to the precipitation of methoxamine hydrochloride.

Logical Workflow: Synthesis of Methoxamine

Caption: General synthetic pathway for Methoxamine HCl from anisole.

Route 2: Synthesis via Oximation and Reduction

An alternative pathway involves the formation of an oxime from 4-methoxyacetophenone, which is then reduced to the primary amine. This route avoids the use of α-halo ketone intermediates. A patented method outlines a five-step process starting from hydroquinone that incorporates oximation and reduction.[6]

Step 1-2: Preparation of 4-Methoxyacetophenone This route can also begin with 4-methoxyacetophenone, prepared as described in Route 1.

Step 3: Oximation Reaction 4-methoxyacetophenone is reacted with hydroxylamine hydrochloride to form the corresponding ketoxime. This reaction is typically carried out in the presence of a base.[6]

Step 4: Catalytic Hydrogenation of the Oxime and Ketone The key step is the catalytic hydrogenation of the oxime. This reduction can be performed using various catalysts, such as Raney Nickel, under hydrogen pressure.[3][4] This single step can simultaneously reduce the oxime C=N bond and the ketone C=O bond to yield this compound. The selectivity of this reaction can be controlled by adjusting conditions such as catalyst, temperature, and pressure.[3][7]

Step 5: Hydrochloride Salt Formation The resulting free base is converted to its hydrochloride salt as previously described.

Experimental Workflow: Catalytic Hydrogenation Step

Caption: Workflow for the catalytic hydrogenation reduction step.

Experimental Protocols

The following is a representative, detailed protocol for the synthesis of methoxamine via the reduction of a nitrile intermediate, adapted from patent literature.[4] This method highlights the catalytic hydrogenation step, which is crucial in many synthetic routes.

Synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (A Methoxamine Analog Intermediate)

-

Materials:

-

1-[cyano(p-methoxyphenyl)methyl]cyclohexanol (50 g)

-

Ethanol (400 g)

-

Raney Nickel (40 g)

-

Potassium Borohydride (3 g)

-

Hydrogen Gas

-

Nitrogen Gas

-

-

Apparatus:

-

1L High-Pressure Hydrogenation Reactor

-

-

Procedure:

-

The 1L hydrogenation reactor is charged sequentially with 400 g of ethanol, 40 g of Raney Nickel, 3 g of potassium borohydride, and 50 g of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol.

-

The reactor is sealed, and the atmosphere is replaced with nitrogen by purging three times.

-

The nitrogen is then replaced with hydrogen by purging three times.

-

The reactor is pressurized with hydrogen to 1 MPa.

-

The reaction mixture is stirred, maintaining the temperature between 20-30°C.

-

The reaction is allowed to proceed for approximately 5 hours. Progress is monitored by HPLC until the starting material is consumed.

-

Upon completion, the reactor is purged with nitrogen to remove excess hydrogen.

-

The reaction mixture is filtered to remove the Raney Nickel catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product as a faint yellow oil.

-

Quantitative Data Summary

The efficiency of synthesis is critically evaluated by reaction yields and product purity. The tables below summarize quantitative data from various patented synthetic methods.

Table 1: Multi-Step Synthesis Yields

This table details the step-wise yields for a patented synthesis route starting from hydroquinone.[6]

| Step No. | Reaction Type | Starting Material | Product | Yield (%) |

| 1 | Methylation | Hydroquinone | p-Dimethoxybenzene | 94 |

| 2 | Friedel-Crafts Acylation | p-Dimethoxybenzene | 4-Methoxyacetophenone derivative | 72 |

| 3 | Oximation | Acyl Intermediate | Oxime Intermediate | 80 |

| 4 | Oxime Reduction | Oxime Intermediate | Keto-amine Intermediate | 79 |

| 5 | Keto-amine Hydrogenation | Keto-amine Intermediate | Methoxamine | 88 |

Table 2: Catalytic Hydrogenation Reaction Conditions and Outcomes

This table outlines the conditions and results for the reduction of nitrile intermediates to primary amines, a key step analogous to methoxamine synthesis.[4][8]

| Catalyst System | Substrate | Pressure (MPa) | Temperature (°C) | Time (h) | Molar Yield (%) | Purity (%) | Reference |

| Raney Ni / KBH₄ | 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | 1 | 20-30 | ~5 | 99.3 | 98.1 | [4] |

| Raney Ni / NaBH₄ | 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | 1 | 20-30 | ~5 | 98.4 | 97.8 | [4] |

| Co-NiO dual catalyst | 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | 0.1-0.5 | 80-140 | 2-4 | - | - | [8] |

Table 3: Product Specifications

| Parameter | Value | Reference |

| Chemical Name | This compound hydrochloride | - |

| Synonyms | Methoxamine hydrochloride, O-methyl hydroxylamine hydrochloride | [9] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | - |

| Molecular Weight | 217.69 g/mol | - |

| Melting Point | 149 - 152 °C | [9] |

| Appearance | White crystalline powder | [9] |

| Solubility | Soluble in water and alcohol; Insoluble in ether and toluene | [9] |

Conclusion

The synthesis of methoxamine hydrochloride is a multi-step process that can be accomplished through various chemical pathways. The most common strategies involve the transformation of readily available precursors like anisole and 4-methoxyacetophenone. Key reactions include Friedel-Crafts acylation, oximation, and particularly, the reduction of carbonyl and nitrile or oxime functionalities. Catalytic hydrogenation stands out as a critical and efficient method for these reductions, offering high yields and purity under controlled conditions. The selection of a specific synthetic route in an industrial setting will depend on factors such as cost, availability of starting materials, reaction safety, and environmental impact.

References

- 1. nbinno.com [nbinno.com]

- 2. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. CN101417956B - Synthesis method of methoxamine hydrochloride - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. CN104326927A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate - Google Patents [patents.google.com]

- 9. Methoxamine hydrochloride: uses and Synthesis method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 2-Amino-1-(4-methoxyphenyl)ethanol at Alpha-1 Adrenergic Receptors

Disclaimer: Extensive literature searches did not yield specific experimental data for the binding affinity, potency, or functional activity of 2-Amino-1-(4-methoxyphenyl)ethanol at alpha-1 adrenergic receptors. The following guide is therefore based on established structure-activity relationships of phenylethanolamine derivatives and the canonical understanding of alpha-1 adrenergic receptor signaling. The proposed mechanism of action is hypothetical and would require experimental validation.

Introduction

Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the effects of the endogenous catecholamines, norepinephrine and epinephrine. They play a significant role in the regulation of physiological processes, particularly in the cardiovascular system where they primarily mediate smooth muscle contraction. The α1-AR family consists of three subtypes: α1A, α1B, and α1D, all of which couple to the Gq/11 family of G proteins.

This technical guide provides a comprehensive overview of the predicted mechanism of action of the compound this compound at α1-ARs. Due to the absence of direct experimental data for this specific molecule, this document infers its potential activity based on the well-established structure-activity relationships (SAR) of phenylethanolamine-type compounds.

Structure-Activity Relationship (SAR) and Predicted Activity

The interaction of phenylethanolamine derivatives with adrenergic receptors is dictated by specific structural features. The parent structure consists of a phenyl ring connected to an ethanolamine side chain. Substitutions on the phenyl ring, the ethanolamine side chain, and the terminal amino group determine the compound's affinity, efficacy, and selectivity for different adrenergic receptor subtypes.

Table 1: Structure-Activity Relationships of Phenylethanolamines at Alpha-1 Adrenergic Receptors

| Structural Feature | Influence on α1-Adrenergic Receptor Activity |

| Phenyl Ring Hydroxyl Groups | Hydroxyl groups at the meta (3-) and para (4-) positions (a catechol moiety) are crucial for maximal α1-agonist activity, as they form key hydrogen bonds with the receptor. |

| β-Hydroxyl Group | The presence of a hydroxyl group on the β-carbon of the ethylamine side chain is important for agonist activity. The (R)-enantiomer is typically more potent. |

| Amino Group | A primary or secondary amine is essential for direct agonist activity. The size of the substituent on the amino group influences α/β selectivity; smaller substituents favor α-receptor activity. |

| Substitution on the Phenyl Ring | Replacement or modification of the catechol hydroxyls generally reduces potency. For example, removal of the meta-hydroxyl group tends to decrease efficacy, while removal of the para-hydroxyl can lead to selectivity for α1-receptors over α2-receptors. |

Analysis of this compound

Based on its chemical structure, we can predict the likely interaction of this compound with α1-ARs:

-

Phenyl Ring Substitution: The compound possesses a methoxy group at the para-position of the phenyl ring instead of a hydroxyl group. The replacement of the hydroxyl with a methoxy group, which can act as a hydrogen bond acceptor but not a donor, is expected to significantly reduce its binding affinity and efficacy compared to catecholamines like norepinephrine.

-

β-Hydroxyl Group: The presence of a hydroxyl group on the ethanolamine moiety suggests that it may act as an agonist.

-

Amino Group: The primary amino group is consistent with activity at adrenergic receptors.

Canonical Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors primarily signal through the Gq/11 G-protein pathway.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular Ca2+ and the presence of DAG cooperatively activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.[2][3]

Experimental Protocols for Characterization

To experimentally determine the mechanism of action of this compound at α1-ARs, a series of in vitro assays would be necessary.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing a specific α1-AR subtype (e.g., from transfected HEK293 cells or tissues rich in the receptor) are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-prazosin) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

References

A Technical Guide to the Biological Activity of 2-Amino-1-(4-methoxyphenyl)ethanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-1-(4-methoxyphenyl)ethanol is a chiral amino alcohol with a structural resemblance to known monoamine oxidase inhibitors (MAOIs). MAOIs are a class of compounds that inhibit the activity of monoamine oxidase enzymes, which are responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1][2]

Given the established structure-activity relationships of phenethylamine derivatives as MAOIs, it is highly probable that the enantiomers of this compound exhibit inhibitory activity against MAO-A and/or MAO-B.[3][4] Chirality is known to play a critical role in the potency and selectivity of enzyme inhibitors, and it is therefore essential to evaluate the biological activity of the individual (R)- and (S)-enantiomers.

Quantitative Biological Data

A thorough search of the scientific literature did not yield specific quantitative data (e.g., IC₅₀, Kᵢ values) for the inhibitory activity of the (R)- and (S)-enantiomers of this compound against MAO-A or MAO-B, or any other biological targets. The following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: In Vitro Monoamine Oxidase A (MAO-A) Inhibition

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

| (R)-2-Amino-1-(4-methoxyphenyl)ethanol | ND | ND | ND |

| (S)-2-Amino-1-(4-methoxyphenyl)ethanol | ND | ND | ND |

| Reference Inhibitor (e.g., Clorgyline) |

ND: Not Determined

Table 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

| (R)-2-Amino-1-(4-methoxyphenyl)ethanol | ND | ND | ND |

| (S)-2-Amino-1-(4-methoxyphenyl)ethanol | ND | ND | ND |

| Reference Inhibitor (e.g., Selegiline) |

ND: Not Determined

Signaling Pathways

The primary signaling pathway influenced by MAO inhibitors is the monoaminergic neurotransmission system. By inhibiting MAO-A and/or MAO-B, these compounds prevent the breakdown of monoamine neurotransmitters, leading to their increased availability in the synaptic cleft. This enhances the signaling of serotonin, norepinephrine, and dopamine pathways, which are implicated in mood regulation, cognition, and motor control.

Experimental Protocols

The following are detailed methodologies for conducting in vitro MAO inhibition assays to determine the IC₅₀ values of the enantiomers of this compound.

Fluorometric Monoamine Oxidase Inhibition Assay

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B)

-

Amplex® Red reagent (or another suitable fluorogenic probe)

-

Horseradish peroxidase (HRP)

-

Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

Test Compounds: (R)- and (S)-2-Amino-1-(4-methoxyphenyl)ethanol

-

96-well black microplates

-

Microplate reader with fluorescence detection capabilities

Experimental Workflow:

Procedure:

-

Preparation of Reagents: Prepare stock solutions of all reagents at the desired concentrations in the appropriate solvents (e.g., DMSO for inhibitors, water for substrates).

-

Preparation of Test Compounds: Perform serial dilutions of the (R)- and (S)-enantiomers and reference inhibitors to achieve a range of concentrations for IC₅₀ determination.

-

Enzyme and Compound Addition: To the wells of a 96-well plate, add the MAO-A or MAO-B enzyme solution. Then, add the diluted test compounds or reference inhibitors. Include control wells with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Prepare a working solution containing the substrate (e.g., p-tyramine), Amplex® Red, and HRP in the assay buffer. Add this working solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 20-30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for Amplex® Red).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

HPLC-Based Monoamine Oxidase Inhibition Assay

This method directly measures the formation of the product of the MAO-catalyzed reaction.

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate: Kynuramine (for both MAO-A and MAO-B)

-

Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

Test Compounds: (R)- and (S)-2-Amino-1-(4-methoxyphenyl)ethanol

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)

Procedure:

-

Enzyme and Compound Incubation: In a microcentrifuge tube, combine the MAO-A or MAO-B enzyme, assay buffer, and the test compound or reference inhibitor at various concentrations.

-

Reaction Initiation: Add the substrate (kynuramine) to initiate the reaction. Incubate at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Inject the sample onto the HPLC system. Separate the substrate and product (4-hydroxyquinoline) using an appropriate mobile phase and column.

-

Detection and Quantification: Detect the product using a UV or fluorescence detector. Quantify the amount of product formed by comparing the peak area to a standard curve.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value as described in the fluorometric assay.

Conclusion

The enantiomers of this compound represent promising candidates for investigation as monoamine oxidase inhibitors. While direct experimental evidence of their activity is currently lacking in the public domain, their structural features strongly suggest potential interaction with MAO enzymes. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to thoroughly evaluate the biological activity of these compounds. The elucidation of the specific inhibitory profiles of the (R)- and (S)-enantiomers will be a critical step in assessing their therapeutic potential for neurological and psychiatric disorders.

References

- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfur-substituted alpha-alkyl phenethylamines as selective and reversible MAO-A inhibitors: biological activities, CoMFA analysis, and active site modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: HPLC Analysis of 2-Amino-1-(4-methoxyphenyl)ethanol

This document provides a comprehensive guide for the quantitative analysis of 2-Amino-1-(4-methoxyphenyl)ethanol using High-Performance Liquid Chromatography (HPLC). The method detailed herein is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of pharmaceutical compounds. Accurate and precise quantification of this molecule is essential for ensuring the quality of raw materials, monitoring reaction progress, and for pharmacokinetic studies. HPLC is a powerful analytical technique well-suited for the separation, identification, and quantification of such compounds. This application note describes a robust reverse-phase HPLC method for the determination of this compound.

Experimental

A reverse-phase HPLC method was developed for the analysis of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an aqueous buffer.

Table 1: HPLC Method Parameters

| Parameter | Condition |

| HPLC System | Standard HPLC system with a UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 4.85) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Run Time | 10 minutes |

-

This compound reference standard (Purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade)

Phosphate Buffer (0.05 M, pH 4.85):

-

Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH to 4.85 with orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

Mobile Phase:

-

Mix acetonitrile and the 0.05 M phosphate buffer in a ratio of 20:85 (v/v).

-

Degas the mobile phase using sonication or vacuum filtration before use.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., mobile phase) to achieve an expected concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected performance characteristics of the HPLC method.

Table 2: Summary of Quantitative Data (Representative)

| Parameter | Result |

| Retention Time (min) | ~ 4.5 |

| Linearity (R²) | > 0.999 |

| Range (µg/mL) | 1 - 50 |

| Limit of Detection (LOD) (µg/mL) | 0.2 |

| Limit of Quantification (LOQ) (µg/mL) | 0.6 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Note: The data presented in this table are representative and should be verified through method validation in the user's laboratory.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Chiral Separation Considerations

This compound possesses a chiral center, meaning it can exist as two enantiomers. For applications where the separation of these enantiomers is necessary, a chiral HPLC method must be developed. This typically involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds.[1] A systematic screening of different chiral columns and mobile phases is recommended to achieve optimal enantiomeric separation.[1][2]

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is suitable for routine quality control and for use in various research and development settings. The clear separation and stable baseline allow for accurate and precise quantification of the analyte. For enantiomer-specific analysis, the development of a chiral HPLC method is required.

References

GC-MS protocol for quantification of 2-Amino-1-(4-methoxyphenyl)ethanol

An Application Note and Protocol for the GC-MS Quantification of 2-Amino-1-(4-methoxyphenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves a derivatization step to enhance the analyte's volatility, making it suitable for GC-MS analysis.

Introduction

This compound is an amino alcohol that, due to its polar nature, presents challenges for direct analysis by gas chromatography. The presence of hydroxyl (-OH) and amino (-NH2) functional groups results in poor chromatographic peak shape and low sensitivity.[1] To overcome these limitations, a chemical derivatization step is essential to increase the volatility and thermal stability of the analyte.[1] This protocol details a robust method employing silylation, a common and effective derivatization technique, followed by GC-MS analysis for reliable quantification.[1][2]

Principle of the Method

The analytical workflow consists of three main stages. First, the analyte is extracted from the sample matrix using Liquid-Liquid Extraction (LLE). Second, the polar functional groups of the extracted analyte are chemically modified through a silylation reaction, which replaces the active hydrogens with nonpolar trimethylsilyl (TMS) groups.[1] This increases the compound's volatility. Finally, the derivatized analyte is separated, identified, and quantified using a GC-MS system. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][3]

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

-

Ethyl Acetate (HPLC grade)[1]

-

Methanol (HPLC grade)

-

Anhydrous Sodium Sulfate[1]

-

Sodium Hydroxide solution (for pH adjustment)

-

Phosphate or Borate Buffer (pH 9)

-

Deionized Water

-

Internal Standard (IS): A structurally similar compound not present in the sample, such as a deuterated analog of the analyte.